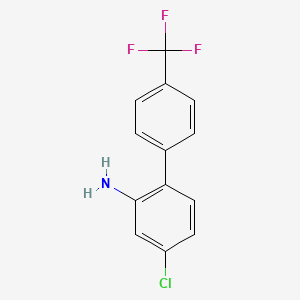
4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine is an organic compound with the molecular formula C13H8ClF3N It is a biphenyl derivative, characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 4’-position, along with an amine group at the 2-position of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate nucleophilic substitution reactions.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Major Products Formed
Substituted Biphenyl Derivatives: Formed through substitution reactions.
Nitro Derivatives: Formed through oxidation of the amine group.
Complex Biphenyl Structures: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity with various biomolecules. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-4’-fluoro-2-(trifluoromethyl)biphenyl: Similar structure with a fluoro group instead of an amine group.
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Contains a boronic acid group instead of an amine group.
4-(Trifluoromethyl)benzylamine: Similar structure with a benzylamine group.
Uniqueness
4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine is unique due to the combination of its chloro, trifluoromethyl, and amine groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C13H9ClF3N |
|---|---|
Molekulargewicht |
271.66 g/mol |
IUPAC-Name |
5-chloro-2-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H9ClF3N/c14-10-5-6-11(12(18)7-10)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2 |
InChI-Schlüssel |
WIYRBJHJGUMYTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



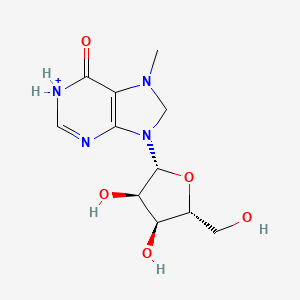




![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)

![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
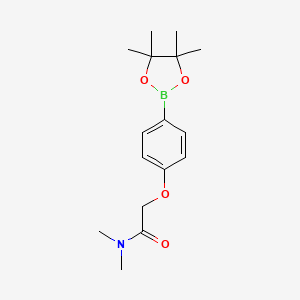
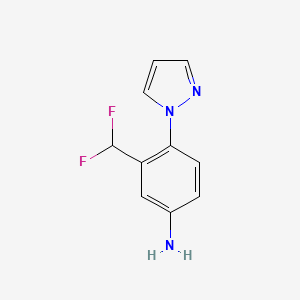
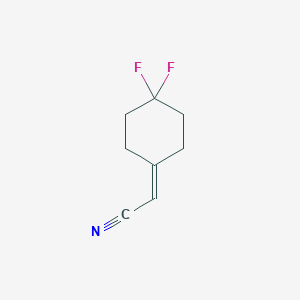

![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)
